

An In-depth Technical Guide on the Chemical Structure Elucidation of Sanggenon K

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Compound of Interest

Compound Name: Sanggenon K

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Sanggenon K** is a prenylated flavonoid isolated from the root bark and leaves of *Morus alba* L. (white mulberry).^{[1][2]} As a member of the sanggenon family of compounds, it represents a complex chemical architecture derived from the plant's secondary metabolism. The structural determination of these natural products is a critical step in understanding their biosynthetic pathways and exploring their pharmacological potential. This technical guide provides a detailed overview of the methodologies and data interpretation involved in the complete chemical structure elucidation of **Sanggenon K**, intended for professionals in chemical and pharmaceutical research.

Physicochemical and Spectroscopic Data of Sanggenon K

The foundational data for the structure elucidation of **Sanggenon K** is derived from a combination of spectroscopic techniques. This information allows for the determination of its molecular formula, mass, and the intricate arrangement of its atoms.

Table 1: Physicochemical Properties of **Sanggenon K**

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₂ O ₆	[3]
Molecular Weight	488.57 g/mol	[1]
Appearance	Amorphous Powder	[3]
Mass Spectrum (M+)	m/z 488	[3]

Table 2: ¹H-NMR Spectroscopic Data for **Sanggenon K** (Partial)

Proton	Chemical Shift (δ ppm)	Multiplicity & Coupling Constant (J in Hz)
C-5'-H	~6.80	d, J=10
C-6'-H	~6.28	d, J=10
Note:		Detailed assignments require the original publication.

The structure of **Sanggenon K** was primarily elucidated by comparing its ¹H-NMR and mass spectrometry data with those of known related compounds.[3] The initial mass spectrum indicated a molecular weight of 488, corresponding to the molecular formula C₃₀H₃₂O₆.[3] The ¹H-NMR spectrum was particularly informative, showing characteristic signals for a γ,γ -dimethylallyl group and a 2-methyl-2-(4-methylpent-3-enyl)chromene ring system.[3]

Experimental Protocols

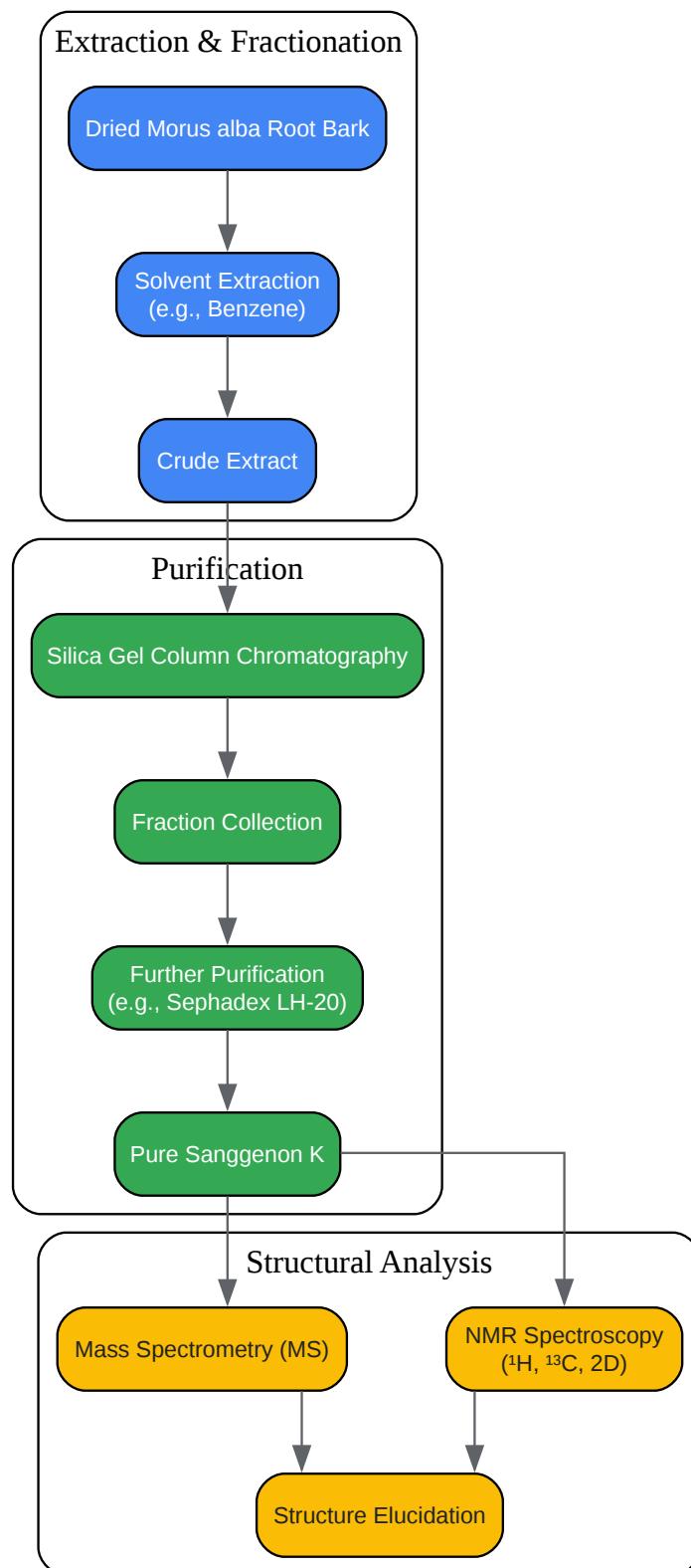
The elucidation of **Sanggenon K**'s structure relies on a systematic workflow, from its isolation from natural sources to its analysis using advanced spectroscopic methods.

Isolation and Purification of Sanggenon K

A general procedure for the isolation of sanggenons from *Morus alba* is as follows:

- Extraction: The dried and powdered root bark of *Morus alba* is extracted with a solvent such as benzene or methanol.[3]

- Fractionation: The crude extract is then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-acetone gradient).
- Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20 or reverse-phase silica gel (ODS), to yield the pure **Sanggenon K** as an amorphous powder.

[Click to download full resolution via product page](#)**Isolation and Analysis Workflow for Sanggenon K.**

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl_3) or acetone-d₆. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular framework.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of different parts of the molecule.

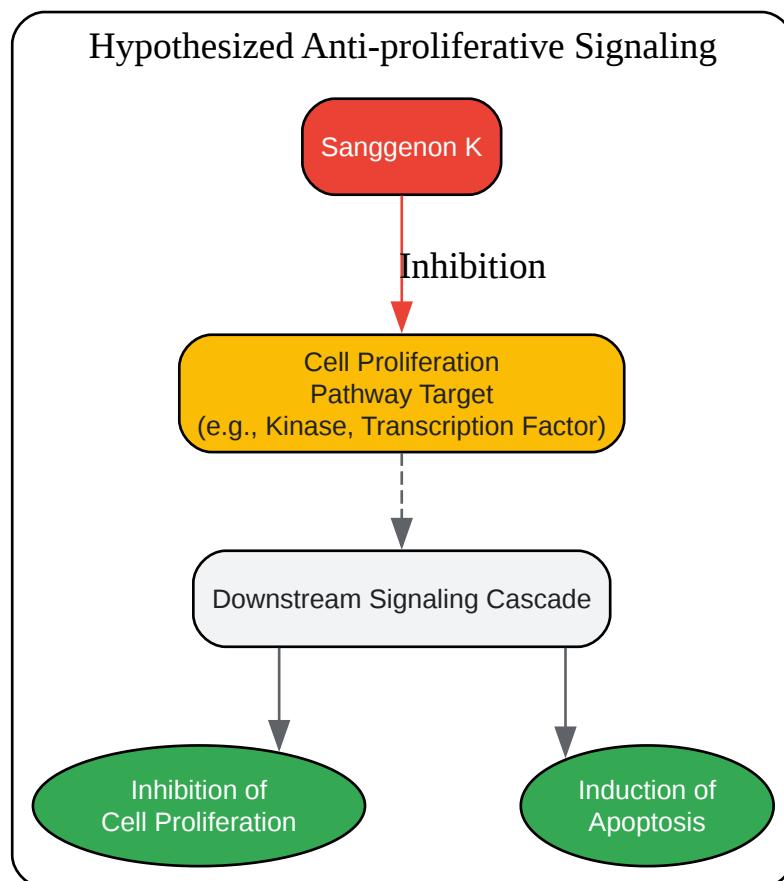
Structure Elucidation of Sanggenon K

The final structure of **Sanggenon K** was determined to be 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one. This was achieved through careful analysis of its spectroscopic data.

The mass spectrum established the molecular formula. The ^1H -NMR spectrum confirmed the presence of key structural motifs. The discrimination between **Sanggenon K** and its isomer, Sanggenon J, was accomplished through photooxidative cyclization experiments. When Sanggenon J was irradiated, it formed a hydroperoxide, which was confirmed by its mass spectrum. This reaction helped to definitively assign the positions of the hydroxyl and γ,γ -dimethylallyl groups, thus confirming the structure of **Sanggenon K**.^[3]

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by **Sanggenon K** are not extensively detailed in the literature, it has been shown to exhibit significant cytotoxic activity against human hepatocarcinoma (Hep-3B) cells.^{[4][5]} Other related sanggenons, such as Sanggenon C, are known to exert anti-inflammatory and anticancer effects by modulating key signaling pathways. For instance, Sanggenon C has been reported to inhibit the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival. Given the structural similarities, it is plausible that **Sanggenon K** may also interact with similar inflammatory or cell proliferation pathways.



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